molecular formula C8H10N2O3 B8226750 Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 221323-54-2

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B8226750
CAS RN: 221323-54-2
M. Wt: 182.18 g/mol
InChI Key: HXXLCBOXHRPRMJ-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular weight of 182.18 . It is a liquid at room temperature and has a melting point of 39-41°C .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Recent literature also suggests the use of silver-mediated [3 + 2] cycloaddition and Cu-catalyzed aerobic oxidative cyclization .


Molecular Structure Analysis

The molecular structure of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 .


Chemical Reactions Analysis

Pyrazole derivatives, including Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a liquid at room temperature . It has a melting point of 39-41°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is used in the synthesis of various heterocyclic compounds. A method for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates was developed, which involves a reaction with acetophenone hydrazones and a Vilsmeier–Haack complex. These heterocyclic assemblies are substrates for further modification and biological activity study (Vysokova et al., 2017).

Photochromism Studies

  • The compound exhibits interesting photochromic properties. It shows coloration upon irradiation with light, which disappears upon melting or dissolving. This is attributed to a photochemical intramolecular hydrogen abstraction, making it a subject for further photochemical studies (Yokoyama et al., 2004).

Microwave-Assisted Synthesis

  • Microwave irradiation has been utilized for the rapid and efficient synthesis of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates. This method highlights the simplicity and efficiency of using microwave irradiation in chemical synthesis (Gu & Li, 2013).

Structural Analysis and Characterization

  • Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate derivatives have been synthesized and analyzed using X-ray diffraction, spectroscopy, and other analytical techniques. These studies provide insights into the molecular structure and properties of these compounds (Viveka et al., 2016).

Development of New Heterocyclic Systems

  • The compound has been used in the synthesis of new heterocyclic systems, like 2H-Thiopirano[3,4-c]pyrazol-7-one derivatives. This expands the range of heterocyclic compounds available for various applications (Chaban et al., 2020).

Corrosion Inhibition Studies

  • Derivatives of ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate have been investigated as corrosion inhibitors, showing significant potential in this area. This includes studies on their efficiency and the mechanisms by which they protect metals from corrosion (Dohare et al., 2017).

Synthesis of Biologically Active Compounds

  • The compound is used in the synthesis of biologically active compounds. For instance, acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia have been synthesized and tested for their biological activities (Yue et al., 2010).

Safety And Hazards

The safety information for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Pyrazoles, including Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .

properties

IUPAC Name

ethyl 5-formyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)10(2)9-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXLCBOXHRPRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233515
Record name Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

CAS RN

221323-54-2
Record name Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221323-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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